

An In-depth Technical Guide to 2-Methyl-4-phenyl-1H-imidazole

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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1H-imidazole

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Introduction and IUPAC Nomenclature

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position. While commonly referred to by this name, the strict IUPAC nomenclature is 2-methyl-5-phenyl-1H-imidazole.^[1] This discrepancy arises from the numbering convention of the imidazole ring, which prioritizes the lowest possible locant for the substituents. For clarity and consistency with common usage, this guide will use the name **2-Methyl-4-phenyl-1H-imidazole**.

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **2-Methyl-4-phenyl-1H-imidazole**, supported by detailed experimental protocols and data presentations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methyl-4-phenyl-1H-imidazole** is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C ₁₀ H ₁₀ N ₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| IUPAC Name | 2-methyl-5-phenyl-1H-imidazole | [1] |
| CAS Number | 13739-48-5 | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **2-Methyl-4-phenyl-1H-imidazole** is not extensively documented, a general and widely applicable method for the synthesis of multisubstituted imidazoles is the Radziszewski synthesis. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).

General Experimental Protocol for Synthesis (Radziszewski Method)

This protocol is adapted from general procedures for the synthesis of similar 2,4-disubstituted imidazoles.

Materials:

- 1-Phenyl-1,2-propanedione
- Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

- Ammonium acetate
- Glacial acetic acid
- Ethanol
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,2-propanedione (1 equivalent) and an excess of ammonium acetate (e.g., 10 equivalents) in glacial acetic acid.
- Add formaldehyde (1.5 equivalents) to the reaction mixture.
- Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure **2-Methyl-4-phenyl-1H-imidazole**.

Characterization Data

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Expected Observations |
|----------------------------|---|
| ¹ H NMR | Signals corresponding to the methyl protons, the imidazole ring proton, and the aromatic protons of the phenyl group. |
| ¹³ C NMR | Resonances for the methyl carbon, the carbons of the imidazole ring, and the carbons of the phenyl group. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.20). ^[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the imidazole and phenyl rings. |

Note: Specific spectral data for **2-Methyl-4-phenyl-1H-imidazole** can be found in various databases, though a full, detailed assignment is not always provided.^[1]^[2]

Biological Activities and Potential Mechanisms of Action

While specific biological activity data for **2-Methyl-4-phenyl-1H-imidazole** is limited in publicly available literature, the broader class of phenyl-imidazole derivatives has demonstrated

significant potential in several therapeutic areas. The following sections outline these activities and provide example experimental protocols for their evaluation. It is important to note that these are representative protocols and would require optimization for the specific compound.

Anticancer Activity

Numerous studies have reported the anticancer potential of imidazole derivatives.^[3] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Involved:

- MAP Kinase Pathway: This pathway is central to regulating cell growth, differentiation, and apoptosis. Imidazole derivatives have been shown to modulate this pathway.
- PI3K/Akt Pathway: This is a critical cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.^{[4][5][6][7][8]}

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.^{[9][10][11][12][13]}

Materials:

- Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **2-Methyl-4-phenyl-1H-imidazole** stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)

- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the **2-Methyl-4-phenyl-1H-imidazole** stock solution in a complete culture medium.
- Remove the medium from the wells and add 100 μ L of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
- After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives are the cornerstone of many antifungal drugs and also exhibit antibacterial properties. Their mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Bacterial or fungal strain of interest (e.g., *Staphylococcus aureus*, *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- **2-Methyl-4-phenyl-1H-imidazole** stock solution in DMSO
- Spectrophotometer or microplate reader

Procedure:

- Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- Prepare serial two-fold dilutions of the **2-Methyl-4-phenyl-1H-imidazole** stock solution in the broth medium in the wells of a 96-well plate.
- Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth. The MIC can also be determined by measuring the optical density at 600 nm.

Enzyme Inhibition

Many imidazole-containing compounds are known to be potent enzyme inhibitors, targeting classes such as cyclooxygenases (COXs) and kinases.[\[19\]](#)

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against COX enzymes.[\[20\]](#)

Materials:

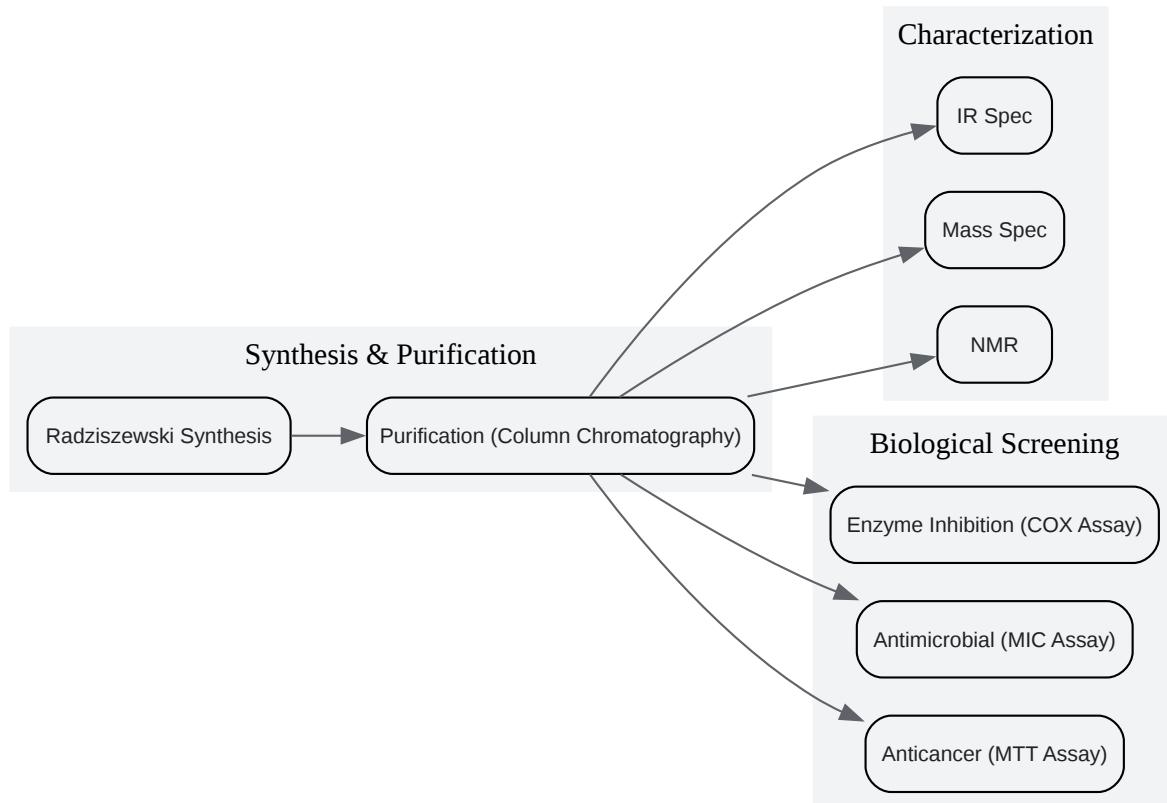
- Purified COX-1 and COX-2 enzymes
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic acid (substrate)
- Colorimetric or fluorometric probe
- **2-Methyl-4-phenyl-1H-imidazole** stock solution in DMSO
- 96-well plate
- Microplate reader

Procedure:

- In a 96-well plate, add the assay buffer, heme, and the COX enzyme.
- Add various concentrations of **2-Methyl-4-phenyl-1H-imidazole** to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2).
- Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding arachidonic acid and the probe.
- Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set time period.
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC_{50} value by plotting the percentage of inhibition against the inhibitor concentration.

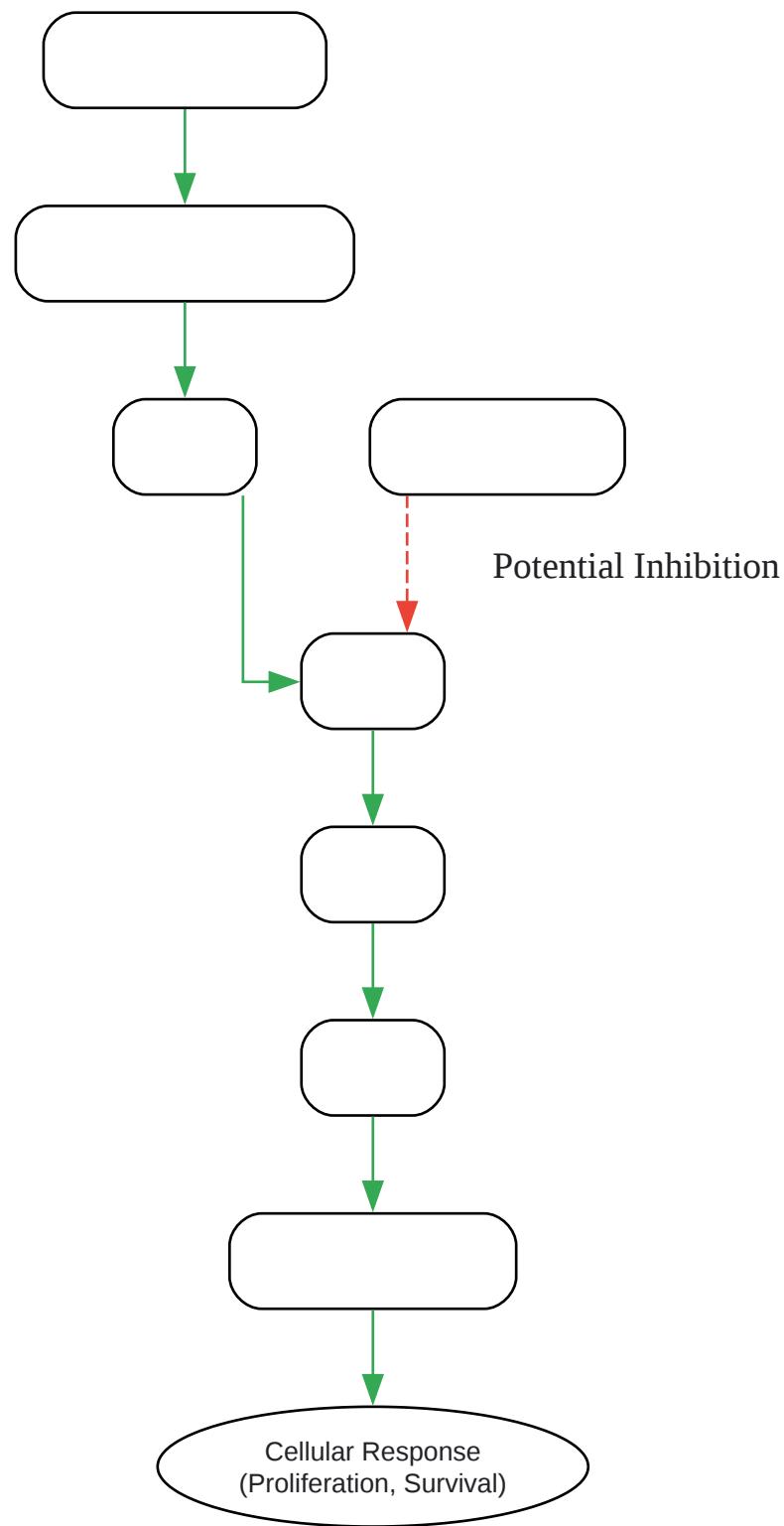
Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be modulated by imidazole derivatives.



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Caption: General experimental workflow for **2-Methyl-4-phenyl-1H-imidazole**.



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Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion

2-Methyl-4-phenyl-1H-imidazole belongs to a class of compounds with significant therapeutic potential. While specific biological data for this exact molecule is not extensively available, the broader family of phenyl-imidazole derivatives has shown promising activity as anticancer, antimicrobial, and enzyme inhibitory agents. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of **2-Methyl-4-phenyl-1H-imidazole** and its analogues. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

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